molecular formula C17H13FN2O3 B4792222 (Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide

(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B4792222
M. Wt: 312.29 g/mol
InChI Key: HDNJWZNJGXDMKB-XFXZXTDPSA-N
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Description

“(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide” is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a cyano group, a fluorophenyl group, and a hydroxy-methoxyphenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 2-hydroxy-3-methoxybenzaldehyde, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluoroaniline and 2-hydroxy-3-methoxybenzaldehyde to form an intermediate Schiff base.

    Knoevenagel Condensation: The Schiff base is then subjected to a Knoevenagel condensation with malononitrile to form the desired enamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Scale-up processes would also consider factors like cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

“(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide” would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide
  • (Z)-2-cyano-N-(4-bromophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide

Uniqueness

The presence of the fluorine atom in “(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide” may impart unique properties, such as increased lipophilicity or altered electronic effects, compared to its chloro or bromo analogs.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-23-15-4-2-3-11(16(15)21)9-12(10-19)17(22)20-14-7-5-13(18)6-8-14/h2-9,21H,1H3,(H,20,22)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNJWZNJGXDMKB-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide
Reactant of Route 2
(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide
Reactant of Route 3
(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide
Reactant of Route 4
(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide
Reactant of Route 5
(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide
Reactant of Route 6
(Z)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide

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